5-(1-{[(2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)pentanamide
CAS No.: 1040677-35-7
Cat. No.: VC11943509
Molecular Formula: C27H34N4O5
Molecular Weight: 494.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040677-35-7 |
|---|---|
| Molecular Formula | C27H34N4O5 |
| Molecular Weight | 494.6 g/mol |
| IUPAC Name | 5-[1-[2-(2-methoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methylbutyl)pentanamide |
| Standard InChI | InChI=1S/C27H34N4O5/c1-19(2)15-16-28-24(32)14-8-9-17-30-26(34)20-10-4-6-12-22(20)31(27(30)35)18-25(33)29-21-11-5-7-13-23(21)36-3/h4-7,10-13,19H,8-9,14-18H2,1-3H3,(H,28,32)(H,29,33) |
| Standard InChI Key | ABCSNIICYXVCEG-UHFFFAOYSA-N |
| SMILES | CC(C)CCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3OC |
| Canonical SMILES | CC(C)CCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3OC |
Introduction
The compound 5-(1-{[(2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)pentanamide is a complex organic molecule featuring a tetrahydroquinazoline core, which is known for its diverse biological activities. This compound includes a methoxyphenyl group and a carbamoyl group, enhancing its chemical properties and potential interactions with biological targets.
Chemical Formula and Molecular Weight
-
Molecular Formula: Not explicitly provided in the search results, but similar compounds typically have a formula reflecting their complex structure.
-
Molecular Weight: 494.6 g/mol for a closely related compound, 5-(1-{[(2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)pentanamide.
Structural Features
-
Tetrahydroquinazoline Core: Known for its diverse biological activities.
-
Methoxyphenyl and Carbamoyl Groups: Enhance chemical properties and potential biological interactions.
Synthesis and Preparation
The synthesis of compounds similar to 5-(1-{[(2-methoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(3-methylbutyl)pentanamide typically involves multi-step organic reactions. These processes often start with commercially available reagents and involve transformations such as condensation reactions and cyclizations.
Potential Applications in Medicinal Chemistry
Compounds with similar structures have been studied for their potential pharmacological properties. They may exhibit activities such as:
-
Biological Target Interactions: These compounds can interact with various biological targets, potentially leading to therapeutic effects.
-
Pharmacological Properties: Studies indicate potential applications in medicinal chemistry due to their unique structures.
Data Table: Related Compounds and Their Activities
| Compound Structure | Biological Activity | Reference |
|---|---|---|
| Tetrahydroquinazoline derivatives | Anti-inflammatory, anticancer | |
| 5-LOX inhibitors | Anti-inflammatory | |
| Antimitotic agents | Anticancer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume